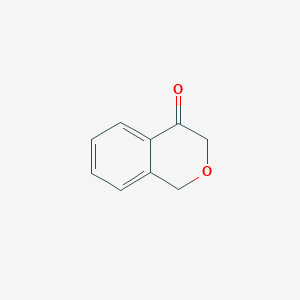

Isochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXTZAZUFUWSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491796 | |

| Record name | 1H-2-Benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-56-5 | |

| Record name | 1H-2-Benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-1H-2-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Stereochemistry of Isochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-4-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a privileged structure, it is found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. These activities include antihypertensive, acetylcholinesterase inhibition, and cardioprotective effects, making isochroman-4-one and its derivatives promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core structure, stereochemistry, synthesis, and biological significance of isochroman-4-ones, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Core Structure and Physicochemical Properties

The foundational structure of isochroman-4-one consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring. The systematic IUPAC name for this compound is 2,3-dihydro-1H-isochromen-4-one.

| Property | Value |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Appearance | Solid |

| Melting Point | 46-48 °C |

Spectroscopic Data

The structural elucidation of isochroman-4-one and its derivatives relies heavily on modern spectroscopic techniques. Below is a summary of typical spectroscopic data for the parent isochroman-4-one.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-5 |

| ~7.55 | t | 1H | H-7 |

| ~7.35 | t | 1H | H-6 |

| ~7.20 | d | 1H | H-8 |

| ~4.80 | s | 2H | H-1 |

| ~4.60 | s | 2H | H-3 |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~192.0 | C-4 |

| ~138.0 | C-8a |

| ~134.0 | C-7 |

| ~129.0 | C-5 |

| ~128.0 | C-6 |

| ~127.5 | C-4a |

| ~122.0 | C-8 |

| ~70.0 | C-1 |

| ~68.0 | C-3 |

Mass Spectrometry (Electron Ionization):

The fragmentation pattern in mass spectrometry provides key information for identifying the isochroman-4-one core. Common fragmentation pathways involve the loss of CO, as well as cleavage of the dihydropyranone ring.

Stereochemistry

The stereochemistry of isochroman-4-one derivatives is a critical aspect that significantly influences their biological activity. The introduction of substituents at positions 1 and 3 of the heterocyclic ring can create one or two stereocenters, leading to the formation of enantiomers and diastereomers.

Asymmetric synthesis is therefore crucial for accessing stereochemically pure isochroman-4-one derivatives. Various stereoselective synthetic strategies have been developed to control the absolute and relative stereochemistry of these compounds. For instance, organocatalytic intramolecular Mannich reactions have been employed to synthesize 4-aminoisochromanones with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee).

Synthesis of Isochroman-4-ones

A variety of synthetic routes to the isochroman-4-one core and its derivatives have been reported. A common and efficient method is the Parham-type cyclization.

Experimental Protocol: Parham-Type Cyclization for (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] Synthesis

This protocol describes a key step in the total synthesis of the natural product (±)-XJP, a potent antihypertensive agent. The synthesis involves an intramolecular cyclization of a lithiated species with an internal Weinreb amide electrophile.

Materials:

-

Appropriately substituted bromoaryl Weinreb amide precursor

-

tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., pentane)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve the bromoaryl Weinreb amide precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of t-BuLi (typically 2.2 equivalents) to the cooled solution. The reaction mixture is typically stirred at this temperature for a short period (e.g., 1 minute) to allow for the lithium-halogen exchange and subsequent intramolecular cyclization.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup by extracting the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman-4-one derivative.

This method has been shown to provide good to excellent yields, with the synthesis of (±)-XJP being achieved in a 54% overall yield over six steps.

Caption: General workflow for the synthesis and evaluation of isochroman-4-one derivatives.

Biological Activities and Signaling Pathways

Isochroman-4-one derivatives have been reported to exhibit a range of pharmacological activities. The following tables summarize key quantitative data for some of the most significant biological effects.

Antihypertensive Activity

Several isochroman-4-one derivatives have shown potent antihypertensive effects. The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] and its analogs have been a particular focus of these investigations.[1] The mechanism of action for some of these compounds involves the inhibition of the angiotensin-converting enzyme (ACE) or acting as α1-adrenergic receptor antagonists.

| Compound | Target | Activity | Reference |

| (±)-XJP | ACE | Potent antihypertensive activity in renal hypertensive rats | [1] |

| Hybrid 6e | α1-adrenergic receptor | Significant reduction in systolic and diastolic blood pressure in SHRs |

Acetylcholinesterase (AChE) Inhibition

Derivatives of isochroman-4-one have been designed and synthesized as potent inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

| Compound | IC₅₀ (AChE) | Selectivity (AChE/BuChE) | Reference |

| 9d | 8.9 nM | >230 | |

| 10a | 1.61 nM | - |

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms and signaling pathways modulated by isochroman-4-one derivatives. For instance, certain cardioprotective hybrids of isochroman-4-one have been shown to regulate the AMPK signaling pathway and influence fatty acid metabolism. Additionally, some derivatives have been found to modulate the PI3K/Akt/eNOS signaling pathway, which is involved in endothelial function.

Caption: Key signaling pathways influenced by isochroman-4-one derivatives.

Conclusion

The isochroman-4-one scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological properties, leading to potent and selective compounds with diverse biological activities. The detailed understanding of its structure, stereochemistry, and synthesis, as presented in this guide, provides a solid foundation for researchers in the field. Further exploration of the signaling pathways modulated by isochroman-4-one derivatives will undoubtedly open new avenues for the treatment of a range of diseases, from hypertension to neurodegenerative disorders. The quantitative data and experimental protocols compiled herein are intended to facilitate these future research endeavors.

References

Isochroman-4-one Derivatives: A Comprehensive Technical Guide on Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The isochroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and underlying mechanisms of action of isochroman-4-one derivatives, with a focus on their potential as therapeutic agents.

Anticancer Activity

Isochroman-4-one derivatives have shown promising cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Data Presentation: Anticancer Activity of Isochroman-4-one and Related Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative isochroman-4-one and structurally related chroman-4-one derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 |

| Spiro[chroman-2,4′-piperidin]-4-one | Compound 16 (sulfonyl spacer) | MCF-7 (Breast) | 0.31 |

| A2780 (Ovarian) | 5.62[1] | ||

| HT-29 (Colorectal) | 3.55[1] | ||

| Compound 15 (trimethoxyphenyl) | MCF-7 (Breast) | 18.77[1] | |

| A2780 (Ovarian) | 47.05[1] | ||

| HT-29 (Colorectal) | 31.62[1] | ||

| 4H-Chromen-4-one | Marine Streptomyces Derivative | Human Colon Carcinoma | 9.68 µg/ml[2][3] |

| Human Prostate Adenocarcinoma | 9.93 µg/ml[2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Isochroman-4-one test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isochroman-4-one derivatives in complete growth medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt Inhibition

A key mechanism underlying the anticancer activity of some isochroman-4-one derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Anti-inflammatory Activity

Certain isochroman-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Data Presentation: Anti-inflammatory Activity of Isochroman-4-one Derivatives

The following table presents the in vitro anti-inflammatory activity (IC50 values) of selected isocoumarin derivatives, a class of compounds closely related to isochroman-4-ones.

| Compound | Assay | IC50 (µM) |

| Setosphamarin A | Nitric Oxide Inhibition | 23.17[4] |

| Setosphamarin B | Nitric Oxide Inhibition | 35.79[4] |

| Setosphamarin C | Nitric Oxide Inhibition | 28.45[4] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Isochroman-4-one test compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the isochroman-4-one derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits 50% of nitric oxide production.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of isochroman-4-one derivatives are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Antimicrobial Activity

A number of isochroman-4-one and related chroman-4-one derivatives have been reported to exhibit activity against a range of pathogenic bacteria and fungi, highlighting their potential in the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some chroman-4-one derivatives against various microbial strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Compound 4a-d | Bacillus subtilis | 32[5] |

| Staphylococcus epidermidis | 32[5] | ||

| Compound 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64[5] | |

| 4H-Chromen-4-one | Marine Streptomyces Derivative | Bacillus subtilis | 0.25[2][3] |

| Micrococcus luteus | 0.5 (MBC)[2][3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isochroman-4-one test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the isochroman-4-one derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Synthesis of Isochroman-4-one Derivatives

The synthesis of isochroman-4-one derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the core isochroman-4-one structure is outlined below.

General Synthetic Workflow

Example Synthetic Protocol: Synthesis of 3-Phenylisochroman-1-one

This protocol describes a general method for the synthesis of a 3-phenylisochroman-1-one derivative.

Step 1: Bromination of 2-Methylbenzoic Acid A mixture of 2-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed to afford 2-(bromomethyl)benzoic acid.

Step 2: Esterification The resulting 2-(bromomethyl)benzoic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 2-(bromomethyl)benzoate.

Step 3: Wittig Reaction The methyl 2-(bromomethyl)benzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of the phosphonium salt with a base followed by reaction with benzaldehyde (or a substituted benzaldehyde) in a Wittig reaction affords a stilbene derivative.

Step 4: Cyclization The stilbene derivative undergoes an intramolecular cyclization reaction, often promoted by a palladium catalyst, to form the 3-phenylisochroman-1-one core structure.

Note: Specific reaction conditions, including solvents, temperatures, and catalysts, may vary depending on the desired substituents on the isochroman-4-one scaffold.

Conclusion and Future Perspectives

Isochroman-4-one derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The exploration of their therapeutic potential in preclinical and clinical studies will be crucial in translating the promising in vitro findings into tangible clinical benefits. The continued investigation of this fascinating scaffold holds great promise for the development of new and effective therapeutic agents for a range of human diseases.

References

- 1. japsonline.com [japsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

The Multifaceted Biological Activities of Isochroman-4-ones: A Technical Review for Drug Discovery

An in-depth exploration of the burgeoning therapeutic potential of isochroman-4-one scaffolds, detailing their diverse biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The isochroman-4-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including cardiovascular disease, neurodegenerative disorders, infectious diseases, and oncology. This technical guide provides a comprehensive review of the key biological activities of isochroman-4-one derivatives, presents quantitative data in a structured format, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Diverse Pharmacological Profile of Isochroman-4-one Derivatives

Isochroman-4-one and its analogues have been extensively investigated, revealing a broad spectrum of pharmacological effects. The key activities identified include antihypertensive, acetylcholinesterase (AChE) inhibitory, antimicrobial, and anticancer effects.

Antihypertensive Activity

Certain isochroman-4-one derivatives have demonstrated significant potential as antihypertensive agents. A notable example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, which has been shown to possess potent antihypertensive activity.[1] Hybrids of this natural product with N-substituted isopropanolamine moieties have been synthesized and evaluated for their β1-adrenoceptor blocking effect, a key mechanism for controlling blood pressure.[2] Some of these hybrids exhibited effects comparable to the well-known antihypertensive drug propranolol.[2] Further modifications, such as the introduction of nitric oxide (NO)-releasing moieties, have also been explored to enhance their antihypertensive efficacy.[3]

Acetylcholinesterase (AChE) Inhibition

In the quest for new treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Several novel isochroman-4-one hybrids bearing an N-benzyl pyridinium moiety have been designed and synthesized as potent AChE inhibitors.[4] One derivative, in particular, exhibited an exceptionally low IC50 value of 8.9 nM, indicating very high potency.[4] Further studies on isochroman-4-one derivatives derived from natural products have also yielded compounds with potent anti-AChE activity.[5][6]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isochroman-4-one derivatives have been investigated for their activity against a range of pathogenic microbes. For instance, a 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL and 0.5 µg/mL, respectively.[7] Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also been synthesized and shown to possess moderate to excellent antibacterial and antifungal activities.[8]

Anticancer Activity

The cytotoxic effects of isochroman-4-one derivatives against various cancer cell lines have been a significant area of research. Studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.[9] For example, a 3-(4-chlorophenyl)isochroman-1-one derivative displayed an IC50 value of 15.8 µM against the MCF-7 human breast cancer cell line.[9]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of selected isochroman-4-one derivatives.

Table 1: Antihypertensive and β-Adrenergic Blocking Activity of Isochroman-4-one Derivatives

| Compound | Biological Activity | Assay System | Potency | Reference |

| (±)-7,8-dihydroxy-3-methyl-isochromanone-4 | Antihypertensive | Renal Hypertensive Rats | Potent | [1] |

| Isochroman-4-one-isopropanolamine hybrid (IIId) | β1-adrenoceptor blocking | Isolated Rat Atria | Comparable to propranolol | [2] |

| Isochroman-4-one oxime ether hybrid (Ic) | β1-adrenoceptor blocking | Isolated Rat Atria | 52.2% inhibition at 10⁻⁷ mol·L⁻¹ | [10] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isochroman-4-one Derivatives

| Compound | IC50 Value (nM) | Reference |

| (Z)-4-((7,8-dimethoxy-4-oxoisochroman-3-ylidene)methyl)-1-(4-fluorobenzyl)pyridin-1-ium bromide (9d) | 8.9 | [4] |

| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a) | 1.61 | [6] |

| Donepezil (Reference Drug) | 12.06 | [6] |

Table 3: Antimicrobial Activity of Isochroman-4-one and Related Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [7] |

| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [7] |

| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis | 32 | [8] |

| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Staphylococcus epidermidis | 32 | [8] |

| Amoxicillin (Reference Drug) | Bacillus subtilis | 64 | [8] |

| Ampicillin (Reference Drug) | Bacillus subtilis | 78 | [8] |

Table 4: Anticancer Activity of Isochroman-4-one Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast Cancer) | 15.8 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of the key experimental protocols used to assess the biological activities of isochroman-4-one derivatives.

Vasodilation Assay in Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant effects of compounds on isolated arterial segments.

-

Tissue Preparation: Thoracic aortic rings (approximately 3 mm in length) are excised from euthanized animals (e.g., rats) and placed in cold Krebs-Henseleit (K-H) buffer. Surrounding connective and adipose tissues are carefully removed.[11]

-

Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[11]

-

Tensioning and Equilibration: An initial passive tension is applied to the rings, and they are allowed to equilibrate for a set period, with the buffer being replaced regularly.[11]

-

Contraction: Vasoconstriction is induced by adding a contractile agent, such as phenylephrine, to the organ bath.[11]

-

Dose-Response Curve: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner at increasing concentrations. The relaxation at each concentration is recorded as a percentage of the maximal contraction induced by phenylephrine.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[12]

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), DTNB solution, the AChE enzyme, and the test compound at various concentrations.[12]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.[12]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).[12]

-

Measurement: The absorbance at 412 nm is measured over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.[15]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[15]

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[16]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16]

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

PI3K/Akt Signaling Pathway

Research suggests that isochromanone derivatives may exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9]

Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory action of isochroman-4-one derivatives.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of isochroman-4-one derivatives.

Caption: A generalized workflow for the synthesis, in vitro screening, and evaluation of isochroman-4-one derivatives for anticancer activity.

Conclusion

The isochroman-4-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antihypertensive, acetylcholinesterase inhibitory, antimicrobial, and anticancer effects, highlight the significant potential of this class of compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts focused on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies will be crucial in translating the therapeutic promise of isochroman-4-one derivatives into clinical applications. The continued exploration of this chemical space is anticipated to yield new and effective treatments for a range of human diseases.

References

- 1. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Isochroman-4-one CAS number and chemical identifiers

An In-depth Technical Guide to Isochroman-4-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Isochroman-4-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications.

Chemical Identity and Properties

Isochroman-4-one, a derivative of isochroman, is a bicyclic organic compound. A thorough compilation of its chemical identifiers and physical properties is essential for its accurate use in research and development.

Chemical Identifiers

A summary of the key chemical identifiers for Isochroman-4-one is presented below, providing a standardized reference for this compound.

| Identifier Type | Value |

| CAS Number | 20924-56-5[1][2][3][4][5] |

| IUPAC Name | 1H-isochromen-4-one[1] |

| Synonyms | 3,4-Dihydro-1H-2-benzopyran-4-one[1][5] |

| Molecular Formula | C9H8O2[1][2] |

| Molecular Weight | 148.16 g/mol [2] |

| Canonical SMILES | O=C1COCC2=CC=CC=C12[1] |

| InChI | InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2[1] |

| InChI Key | OYXTZAZUFUWSIR-UHFFFAOYSA-N[1] |

| MDL Number | MFCD09744058[1][2] |

| EINECS Number | 819-563-6[1] |

Physical and Chemical Properties

The physical and chemical characteristics of Isochroman-4-one are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical State | Solid[1] |

| Appearance | White to yellow solid or semi-solid |

| Melting Point | 48°C[1] |

| Relative Density | 1.098[1] |

| Purity | 95% - 96%[1] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Experimental Protocols

The synthesis of Isochroman-4-one and its derivatives is a key area of research. Several synthetic methodologies have been developed, each with its own advantages.

One-Pot Synthesis of Isochroman-4-one Derivatives

A one-pot method has been developed for the synthesis of isochroman-4-one derivatives bearing an alkylidene moiety.[6] This approach involves the sequential reactions of intramolecular cyclization of an O,P-acetal containing an ester functional group, followed by a Horner–Wadsworth–Emmons (HWE) olefination with various aldehydes.[6]

Methodology:

-

The reaction is initiated by treating the O,P-acetal bearing an ester with lithium diisopropylamide (LDA), which facilitates an intramolecular cyclization.

-

The resulting intermediate then undergoes a Horner–Wadsworth–Emmons (HWE) olefination upon the addition of an aldehyde.

-

This one-pot procedure yields the corresponding isochroman-4-one derivatives with an alkylidene group. The reaction has been shown to be effective with several aromatic aldehydes.[6]

Synthesis of Isochromano-[4,3-b] quinoline Derivatives

Derivatives of isochroman-4-one, such as Isochromano-[4,3-b] quinoline, have been synthesized through a condensation reaction.[7]

Methodology:

-

Isochroman-4-one is condensed with o-aminobenzaldehyde or o-amino piperonal.

-

The reaction is carried out in the presence of sodium ethoxide.

-

This process yields Isochromano-[4,3-b] quinoline and 9,10-methylenedioxyisochromano-[4,3-b] quinoline, respectively.[7] Some of these derivatives have demonstrated antiphlogistic (anti-inflammatory) activity.[7]

Synthesis of a Cardioprotective Isochroman-4-one Hybrid

A hydrogen-sulfide-releasing isochroman-4-one hybrid with cardioprotective properties has been synthesized.[8]

Methodology:

-

A commercially available benzaldehyde is reduced to the corresponding alcohol using sodium borohydride.[8]

-

The alcohol then reacts with N-methoxy-N-methyl-2-bromopropanamide to form a Weinreb amide.[8]

-

Cyclization of the Weinreb amide using t-BuLi as a base, followed by deprotection of a benzyl group, yields the isochroman-4-one core.[8]

Biological Activity and Signaling Pathways

Isochroman-4-one and its derivatives have shown potential in modulating biological pathways, indicating their promise in drug development.

Antihypertensive Activity

Isochroman-4-one has been identified as having antihypertensive properties.[9] The proposed mechanism of action involves the inhibition of the angiotensin II type 1 receptor (AT1R).[9] Blockade of this receptor is a well-established strategy for the treatment of hypertension.

Cardioprotective Effects

A synthetic hybrid molecule containing the isochroman-4-one scaffold and a hydrogen sulfide-releasing moiety has demonstrated significant cardioprotective effects.[8] This compound was shown to attenuate cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[8] The therapeutic effect is suggested to be a result of the combined properties of the isochroman-4-one core and the released hydrogen sulfide.[8]

Below is a diagram illustrating a potential signaling pathway for the antihypertensive effects of Isochroman-4-one.

Caption: Proposed mechanism of antihypertensive action of Isochroman-4-one.

This guide provides a foundational understanding of Isochroman-4-one for scientific and research professionals. The compiled data and experimental insights aim to facilitate further investigation and application of this versatile compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemuniverse.com [chemuniverse.com]

- 3. CAS No.20924-56-5,ISOCHROMAN-4-ONE Suppliers [lookchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Synthesis of Isochroman-4-one and Its Derivatives (Ⅳ)--Preparation of Analogues of Cinchophen [cjcu.jlu.edu.cn]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Isochroman-4-one | 20924-56-5 | VAA92456 | Biosynth [biosynth.com]

An In-depth Technical Guide on the Physicochemical Properties of Isochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making a thorough understanding of its core physicochemical properties essential for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of isochroman-4-one, detailed experimental protocols for its analysis, and insights into its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of isochroman-4-one are summarized in the table below, providing a foundation for its handling, formulation, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 20924-56-5 | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 99 °C at 14 Torr | [1] |

| Density | 1.098 g/cm³ at 25 °C | [1] |

| LogP (Calculated for Isochroman-4-ol) | 1.2502 | [3] |

Spectroscopic Analysis

Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of isochroman-4-one. Below are typical experimental protocols and data interpretation guidelines for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: Bruker AVANCE 500 spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

-

Procedure: A sample of isochroman-4-one is dissolved in the chosen deuterated solvent. The solution is transferred to an NMR tube, and the spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Data Interpretation: While specific peak assignments for isochroman-4-one were not explicitly found, the expected regions for the proton and carbon signals can be predicted based on its structure and data from similar compounds. A general procedure for analyzing NMR spectra involves identifying the number of unique signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values (for ¹H NMR) to deduce the molecular structure.[5]

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.

-

Procedure: The sample is placed in the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Data Interpretation: The IR spectrum of isochroman-4-one is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O Stretch (Ketone): A strong absorption band around 1680-1725 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

-

Procedure: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[7]

Data Interpretation: The mass spectrum of isochroman-4-one will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (148.16). The fragmentation pattern provides valuable structural information. While a detailed fragmentation analysis for isochroman-4-one was not found, studies on related 4-acyl isochroman-1,3-diones suggest that fragmentation often occurs at atoms with high positive charge.[7] Common fragmentation pathways for ketones and ethers can be used to predict the fragmentation of isochroman-4-one.[8][9]

Synthesis of Isochroman-4-one

Several synthetic routes to isochroman-4-one and its derivatives have been reported. A general and illustrative procedure involves the cyclization of a suitable precursor.

Experimental Protocol (General): A common approach involves the intramolecular cyclization of a 2-(halomethyl)phenylacetic acid derivative or a related compound. For instance, the synthesis of 6,7-dimethoxy-3-isochromanone has been achieved by reacting 3,4-dimethoxyphenylacetic acid with formalin in the presence of concentrated hydrochloric acid.[10] While this is for a derivative, a similar strategy could be adapted for the synthesis of the parent isochroman-4-one. Another approach involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives to yield isochroman-4-ols, which could potentially be oxidized to isochroman-4-one.[11]

Reactivity and Stability

Understanding the reactivity and stability of isochroman-4-one is crucial for its storage, handling, and use in chemical reactions and biological assays.

-

Hydrolytic Stability: The lactone-like ether linkage in the isochroman-4-one structure may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[12] Studies on similar structures suggest that the rate of hydrolysis is pH-dependent.[13]

-

Oxidative Stability: The benzylic ether and ketone functionalities may be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to determine its oxidative stability.

-

Photostability: Exposure to UV or visible light can potentially lead to degradation. Photostability testing according to ICH guidelines (e.g., exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) is recommended to assess its photostability.[14]

Biological Activity and Signaling Pathways

Derivatives of isochroman-4-one have shown promising biological activities, suggesting that the isochroman-4-one core is a valuable pharmacophore.

AMPK Signaling Pathway

Some derivatives of isochroman-4-one have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK has therapeutic potential in metabolic diseases such as type 2 diabetes. The general mechanism involves the binding of the activator to the AMPK complex, leading to its phosphorylation and subsequent activation of downstream targets that promote catabolic pathways and inhibit anabolic pathways.

α1-Adrenergic Receptor Antagonism

Certain hybrids of isochroman-4-one have been designed and synthesized as novel α1-adrenergic receptor antagonists.[15] These compounds have shown potential as antihypertensive agents. The mechanism involves the blockade of α1-adrenergic receptors, which are G protein-coupled receptors, leading to the relaxation of smooth muscle and vasodilation.

Conclusion

Isochroman-4-one represents a valuable scaffold in the field of drug discovery. While its fundamental physicochemical properties are partially characterized, this guide highlights the need for further experimental investigation into its solubility, pKa, and detailed stability profile. The provided experimental protocols and insights into its spectroscopic analysis and potential biological activities offer a solid foundation for researchers and scientists to build upon. Future work should focus on filling the existing data gaps to fully exploit the therapeutic potential of isochroman-4-one and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. files01.core.ac.uk [files01.core.ac.uk]

Potential therapeutic targets of isochroman-4-one analogs

An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochroman-4-One Analogs

Executive Summary

The isochroman-4-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs derived from this core have been identified as potent modulators of several key therapeutic targets. This document provides a comprehensive technical overview of these targets, presenting quantitative data, detailed experimental protocols for target validation and characterization, and visualizations of the associated signaling pathways. The primary therapeutic targets discussed herein include Acetylcholinesterase (AChE) for neurodegenerative diseases, α1- and β1-adrenergic receptors for cardiovascular conditions, AMP-activated protein kinase (AMPK) for cardioprotection, Retinoid X Receptor (RXR) for oncological applications, and the induction of apoptosis as a mechanism for anticancer activity.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Isochroman-4-one analogs have emerged as potent inhibitors of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. Notably, many of these analogs function as dual-binding site inhibitors, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. This dual inhibition not only enhances cholinergic transmission but may also interfere with AChE-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's.

Quantitative Data: AChE Inhibitory Activity

The inhibitory potency of various isochroman-4-one derivatives has been quantified using the Ellman's assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.

| Compound ID | Description | AChE IC50 (nM) | Reference |

| 9d | 1-(4-fluorobenzyl) substituted hybrid | 8.9 | [1] |

| 10a | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Potent, value <12.06 nM | [2] |

| Donepezil | Positive Control | 12.06 | [3] |

Experimental Protocol: Ellman's Assay for AChE Inhibition

This protocol details the colorimetric method for determining AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other source)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 3 mM solution in buffer

-

Acetylthiocholine iodide (ATCI), 15 mM solution in buffer

-

Test compounds (isochroman-4-one analogs) dissolved in DMSO or buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation: Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Blank: 200 µL phosphate buffer.

-

Control (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (e.g., DMSO).

-

Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of test compound solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: To all wells (except the blank), add 20 µL of 3 mM DTNB solution followed by 20 µL of 15 mM ATCI solution to start the reaction.[4]

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization: AChE Dual-Binding Inhibition

The following diagram illustrates the mechanism by which isochroman-4-one analogs can inhibit AChE by binding simultaneously to two key sites within the enzyme's active site gorge.

Caption: Dual-site inhibition of Acetylcholinesterase (AChE) by an isochroman-4-one analog.

Adrenergic Receptor Antagonism for Hypertension

Analogs of isochroman-4-one have been developed as antagonists for both α1- and β1-adrenergic receptors, which are key regulators of blood pressure and cardiac function. Antagonism of these receptors is a well-established therapeutic strategy for managing hypertension.

Target: α1-Adrenergic Receptors

α1-Adrenoceptors are Gq-protein coupled receptors primarily located on vascular smooth muscle. Their stimulation by catecholamines leads to vasoconstriction and an increase in blood pressure. Isochroman-4-one hybrids have been designed to antagonize these receptors, promoting vasodilation.

Binding affinities (Ki) of isochroman-4-one analogs for α1-adrenoceptor subtypes were determined through competitive radioligand binding assays.

| Compound ID | α1A-AR Ki (µM) | α1B-AR Ki (µM) | α1D-AR Ki (µM) | Selectivity Profile |

| Compound 2 | 0.49 | >10 | >10 | 38-fold selective for α1A over α1D |

| Compound 11 | >1 | >10 | 0.88 | 17-fold selective for α1D over α1B |

Data synthesized from reference[5].

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Materials:

-

Cell membranes prepared from cells stably expressing human α1A-, α1B-, or α1D-adrenoceptors.

-

Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).

-

Non-specific binding control: Phentolamine (10 µM) or another suitable unlabeled antagonist.

-

Test compounds (isochroman-4-one analogs) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

-

50 µL of test compound dilutions or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of [3H]-Prazosin at a concentration near its Kd.

-

150 µL of the cell membrane preparation (protein concentration optimized beforehand).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[6]

-

Filtration: Terminate the reaction by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.[6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The diagram below shows the Gq-protein mediated signaling cascade initiated by α1-adrenoceptor activation, which is blocked by isochroman-4-one antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Targets of Active Anticancer Compounds Derived from Marine Sources [mdpi.com]

- 5. A Novel Structural Framework for α1A/D-Adrenoceptor Selective Antagonists Identified Using Subtype Selective Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Isochroman-4-one: A Technical Safety Profile and Preliminary Toxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-one is a heterocyclic organic compound with a molecular structure that forms the core of various natural products and synthetic molecules of pharmaceutical interest. As research into isochroman-4-one and its derivatives expands, a thorough understanding of its safety profile and potential toxicity is paramount for guiding preclinical development and ensuring safe handling in a research environment. This technical guide provides a consolidated overview of the available safety information, preliminary toxicity data, and detailed experimental protocols for key toxicological assessments relevant to Isochroman-4-one.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), Isochroman-4-one is classified as a hazardous substance. The primary hazards are summarized in the table below. It is important to note that while harmonized classifications exist, specific quantitative toxicity data such as LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for Isochroman-4-one are not publicly available. The classifications are therefore based on anticipated properties and require careful handling of the compound.

Table 1: Hazard Classification of Isochroman-4-one

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Endocrine Disruption | - | Substance identified as having endocrine disrupting properties.[1] |

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the supplier's SDS. Key recommendations include avoiding breathing dust/fumes, washing skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[1] In case of exposure, immediate medical attention is advised.[1]

Preliminary Toxicity Data

As of the latest literature review, specific preclinical toxicity studies detailing LD50 or comprehensive in vitro cytotoxicity (IC50) values for the parent compound, Isochroman-4-one, are not available. The hazard classifications are based on general toxicological principles for this class of compounds.

However, studies on derivatives of isochroman-4-one provide some initial insights:

-

A hydrogen-sulfide-releasing isochroman-4-one hybrid showed low cellular toxicity in Chinese Hamster Ovary (CHO) cells as determined by an MTT assay. This suggests that the core isochroman-4-one structure may be amenable to modification to produce derivatives with favorable safety profiles.

It is crucial for any research program involving Isochroman-4-one to conduct thorough in-house toxicity assessments. The following sections provide detailed protocols for standard assays.

Experimental Protocols for Toxicological Assessment

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of a compound is a critical first step in safety evaluation. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases can reduce MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Isochroman-4-one (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Medium Removal: After the treatment period, remove the medium containing the test compound.

-

Neutral Red Incubation: Add medium containing a specific concentration of neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours.

-

Washing: Remove the neutral red medium and wash the cells with a wash solution (e.g., PBS).

-

Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well and shake for 10 minutes to extract the dye.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

References

The Isochroman-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isochroman-4-one moiety, a bicyclic ether containing a ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse range of biologically active compounds. Initially identified in natural products, this core has been extensively explored by chemists to create synthetic derivatives targeting a wide array of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. This guide provides a comprehensive overview of the history, synthesis, and biological applications of the isochroman-4-one core, presenting key data, experimental protocols, and the underlying mechanisms of action.

A Historical Perspective: From Natural Products to Targeted Therapeutics

The journey of the isochroman-4-one scaffold in medicinal chemistry began with the isolation of natural products. A key example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a compound isolated from banana peels that demonstrated antihypertensive properties.[1][2] This discovery spurred further investigation into the isochroman-4-one core, leading to the synthesis of numerous derivatives with improved potency and diverse biological activities. The scaffold's rigid structure provides a fixed orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies and rational drug design.[3][4] Over the years, isochroman-4-one derivatives have been developed as potent and selective inhibitors for various enzymes and receptors.

Therapeutic Applications and Key Derivatives

The versatility of the isochroman-4-one scaffold is evident in the breadth of its therapeutic applications. Researchers have successfully modified the core structure to target different biological pathways, leading to the development of agents for hypertension, Alzheimer's disease, diabetes, and cancer.

Antihypertensive Agents

Building upon the discovery of the natural product XJP, medicinal chemists have designed and synthesized novel isochroman-4-one hybrids as potent antihypertensive agents. A significant strategy involves creating hybrids with arylpiperazine moieties, which are known pharmacophores for α1-adrenergic receptor antagonism.[5] This work has led to the identification of compounds with potent vasodilation effects and high affinity for the α1-adrenergic receptor.[5] Further innovations include the development of hybrids that release signaling molecules like nitric oxide (NO) or hydrogen sulfide (H2S) to enhance their cardiovascular protective effects.[1][2]

Table 1: Antihypertensive Activity of Isochroman-4-one Derivatives

| Compound | Biological Target | Activity | Reference |

|---|---|---|---|

| 6e (XJP-Arylpiperazine Hybrid) | α1-Adrenergic Receptor | Antagonistic Activity; comparable blood pressure reduction to naftopidil in SHRs | [5] |

| (±)-XJP | Not specified | Antihypertensive Activity | [1] |

| Hybrid 13-E (H2S-releasing) | Not specified | Cardioprotective, Alleviates Cardiac Interstitial Fibrosis | [2] |

| NO-releasing Hybrids | Not specified | Blood pressure reduction comparable to captopril |[1] |

Acetylcholinesterase (AChE) Inhibitors

In the realm of neurodegenerative diseases, isochroman-4-one derivatives have been engineered as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. By designing hybrids that bear an N-benzyl pyridinium moiety, researchers have created dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual-inhibition mechanism can lead to superior efficacy.

Table 2: Acetylcholinesterase Inhibitory Activity of Isochroman-4-one Derivatives

| Compound | Biological Target | IC50 | Selectivity (AChE/BuChE) | Reference |

|---|

| 9d (N-benzyl pyridinium hybrid) | Acetylcholinesterase (AChE) | 8.9 nM | >230 |[6] |

Antidiabetic Agents

The isochroman-4-one scaffold has also been utilized to develop inhibitors of protein tyrosine phosphatase 1B (PTP1B), a major therapeutic target for type 2 diabetes and obesity. A series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated, leading to the discovery of highly potent inhibitors.[7]

Table 3: PTP1B Inhibitory Activity of Isochroman Carboxylic Acid Derivatives

| Compound | Biological Target | IC50 | Reference |

|---|

| 4n (dithiolane derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | 51.63 ± 0.91 nM |[7] |

Anticancer Agents

While direct examples of isochroman-4-one derivatives as potent anticancer agents are emerging, the related scaffold, chromen-4-one, has shown significant promise.[8] A key area of interest is the development of isochroman-4-one-based Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, through a concept known as synthetic lethality.[9][10]

Key Signaling Pathways

The therapeutic effects of isochroman-4-one derivatives are rooted in their ability to modulate specific biological signaling pathways.

α1-Adrenergic Receptor Signaling in Hypertension

Isochroman-4-one-based antihypertensive agents often function by blocking α1-adrenergic receptors in vascular smooth muscle. This antagonism prevents norepinephrine from binding and initiating a signaling cascade that leads to vasoconstriction, thereby promoting vasodilation and reducing blood pressure.

PARP Inhibition and Synthetic Lethality in Cancer

PARP inhibitors with an isochroman-4-one core would function by blocking the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancer cells with defective Homologous Recombination (HR) repair (e.g., BRCA-mutated cells), unrepaired SSBs accumulate and become lethal double-strand breaks (DSBs) during replication, leading to cell death.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of isochroman-4-one derivatives, based on published literature.

General Synthesis of Isochroman-4-one Hybrids

A common synthetic route to isochroman-4-one derivatives involves a multi-step process starting from readily available materials. The following is a generalized workflow.

Protocol 1: Synthesis of 3-bromo-7,8-dimethoxyisochroman-4-one

-

Starting Material: 7,8-dimethoxyisochroman-4-one is dissolved in a suitable solvent such as chloroform (CHCl3).

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

-

Initiation: A catalytic amount of benzoyl peroxide (BPO) is added to initiate the reaction.

-

Reaction: The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the title compound.

(This protocol is a generalized representation based on common organic synthesis techniques for similar scaffolds.)

In Vitro Biological Assay

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and solutions of the test compounds (isochroman-4-one derivatives) in a suitable solvent (e.g., DMSO) at various concentrations.

-

Assay Procedure: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.

-

Enzyme Addition: Add 10 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The isochroman-4-one scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and structurally rigid core have allowed for precise modifications to optimize potency and selectivity against a range of biological targets. The success in developing antihypertensive, neuroprotective, and antidiabetic agents highlights the platform's versatility. The future of isochroman-4-one in medicinal chemistry appears bright, with significant potential in oncology, particularly in the development of targeted therapies like PARP inhibitors. Further exploration of this privileged scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]